Methyl 3-acetyl-5-bromobenzoate
Overview
Description
Methyl 3-acetyl-5-bromobenzoate is an organic compound with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.081 g/mol. It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and an acetyl group at the 3-position of the benzene ring, with a methyl ester functional group attached to the carboxylic acid moiety.
Synthetic Routes and Reaction Conditions:
From 3-Acetylbenzoic Acid: The compound can be synthesized by reacting 3-acetylbenzoic acid with bromine in the presence of a suitable solvent like dichloromethane, followed by esterification with methanol in the presence of an acid catalyst such as sulfuric acid.
From 3-Bromobenzoic Acid: Another method involves the acetylation of 3-bromobenzoic acid using acetic anhydride, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the bromination of 3-acetylbenzoic acid, followed by esterification. The process is optimized for large-scale production, ensuring high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Iodides, amides.
Scientific Research Applications
Methyl 3-acetyl-5-bromobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-acetyl-5-bromobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes may be targeted by the compound, leading to the inhibition or activation of certain biochemical reactions.
Receptors: The compound may bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Methyl 3-bromobenzoate: Lacks the acetyl group.
Methyl 5-bromobenzoate: Lacks the acetyl group and has the bromine atom at a different position.
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Properties
IUPAC Name |
methyl 3-acetyl-5-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJJCCMUCPSHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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